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ddCTP (trilithium)

Cat. No.: B12376719
M. Wt: 469.0 g/mol
InChI Key: RJTMIBUIHJOWRZ-WQPQHRBMSA-K
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Description

Historical Context and Discovery of Dideoxynucleotides in Molecular Biology Research

The quest to decipher the genetic code began long before the structure of DNA was elucidated in 1953 by Watson and Crick, a discovery heavily reliant on the X-ray crystallography data from Rosalind Franklin and Maurice Wilkins. alphabiolabs.co.uk This discovery set the stage for decades of research aimed at understanding how the sequence of nucleic acids dictates biological function. alphabiolabs.co.uk Early sequencing efforts in the 1960s and 1970s were laborious; for instance, Robert Holley's sequencing of tRNA and Walter Fiers' sequencing of a viral gene were monumental but complex undertakings. frontlinegenomics.com

A paradigm shift occurred in 1977 when two distinct DNA sequencing methods were introduced: one by Allan Maxam and Walter Gilbert, and the "chain-termination" or "dideoxy" technique by Frederick Sanger and his colleagues. nih.govwiley.com Sanger's method, detailed in the seminal 1977 paper "DNA sequencing with chain-terminating inhibitors," proved to be more efficient and rapidly became the standard. nih.govwikipedia.orgnih.gov This method's ingenuity lay in the use of specific chemical analogs of deoxynucleotides (dNTPs) called 2',3'-dideoxynucleoside triphosphates (ddNTPs). nih.gov Sanger's work, which earned him a second Nobel Prize in Chemistry in 1980, not only provided a practical method for sequencing but also enabled the completion of the first full genome sequence, that of bacteriophage φX174. nih.govwikipedia.orgwikipedia.org

Overview of 2',3'-Dideoxyribonucleoside 5'-Triphosphates (ddNTPs) as Nucleotide Analogs

2',3'-Dideoxyribonucleoside 5'-triphosphates (ddNTPs) are synthetic derivatives of the natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) that are the building blocks of DNA. ontosight.ai The defining structural feature of a ddNTP is the absence of a hydroxyl (-OH) group at both the 2' and the 3' position of the deoxyribose sugar ring. wikipedia.orgontosight.ai

In DNA synthesis, a DNA polymerase enzyme catalyzes the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming dNTP. sigmaaldrich.com The lack of a 3'-OH group on an incorporated ddNTP means that this bond formation is impossible, thereby irreversibly halting the elongation of the DNA chain. cd-genomics.compromegaconnections.comwikipedia.org Because of this ability to stop DNA synthesis, ddNTPs are known as "chain-terminating inhibitors". nih.gov

In the classical Sanger sequencing method, four separate reactions are set up. Each reaction contains the DNA template, a primer, DNA polymerase, all four normal dNTPs, and a small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP). sigmaaldrich.compromegaconnections.com As DNA synthesis proceeds, the polymerase randomly incorporates either a dNTP or the ddNTP specific to that reaction. When a ddNTP is incorporated, the chain terminates. sigmaaldrich.com This process results in a collection of DNA fragments of varying lengths, each ending with a specific dideoxynucleotide. wikipedia.org

Key Differences: dNTP vs. ddNTP
FeatureDeoxynucleoside Triphosphate (dNTP)Dideoxynucleoside Triphosphate (ddNTP)
StructureContains a 3'-hydroxyl (-OH) group on the deoxyribose sugar.Lacks a 3'-hydroxyl (-OH) group; has a hydrogen (-H) instead. ontosight.ai
Function in DNA SynthesisAllows for chain elongation by forming a phosphodiester bond with the next nucleotide.Terminates chain elongation upon incorporation. wikipedia.orgcd-genomics.com
Role in Sanger SequencingUsed as the primary building blocks for the new DNA strand.Used in low concentrations as specific chain terminators. promegaconnections.com

Significance of ddCTP (Trilithium) as a Foundational Research Reagent

Within the family of ddNTPs, 2',3'-Dideoxycytidine 5'-Triphosphate (ddCTP) is the specific chain terminator for the nucleotide cytosine. ontosight.ai It is a critical component in sequencing reactions, enabling researchers to determine the position of every guanine (B1146940) (its complementary base) in the template DNA strand. wikipedia.org

The compound is often supplied as a trilithium salt. This salt form enhances the solubility and stability of the ddCTP molecule in aqueous solutions, which is crucial for creating the precise and stable reaction mixes required for sequencing experiments. ontosight.aismolecule.comlookchem.com The trilithium salt of ddCTP is a white powder that is stable under recommended storage conditions, typically at -20°C. nacchemical.comsigmaaldrich.cn Its stability and solubility ensure its reliability as a reagent in a wide array of molecular biology applications beyond just traditional sequencing. smolecule.comtrilinkbiotech.com These applications include cycle sequencing, enzyme mechanistic studies, and the generation of DNA strands that cannot be extended by polymerases. trilinkbiotech.com

Chemical and Physical Properties of 2',3'-Dideoxycytidine-5'-triphosphate trilithium salt
PropertyValue
SynonymddCTP trilithium, Zalcitabine triphosphate trilithium biosynth.com
Molecular FormulaC₉H₁₃Li₃N₃O₁₂P₃ biosynth.com
Molecular Weight468.96 g/mol biosynth.com
CAS Number93939-77-6 biosynth.com
Physical FormPowder / Aqueous Solution nacchemical.comjenabioscience.com
Purity≥85% to ≥98% (HPLC) nacchemical.comnacchemical.com
Storage Temperature-20°C or below nacchemical.comtrilinkbiotech.com
Biochemical ActionInhibitor of DNA polymerase-catalyzed chain elongation. nacchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13Li3N3O12P3 B12376719 ddCTP (trilithium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

IUPAC Name

trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1

InChI Key

RJTMIBUIHJOWRZ-WQPQHRBMSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

Origin of Product

United States

Molecular Mechanisms of Ddctp Action in Nucleic Acid Synthesis

Biochemical Basis of Chain Termination

The efficacy of ddCTP as a chain terminator lies in a critical structural modification: the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. wikipedia.orgwikipedia.orgtrilinkbiotech.com This seemingly minor alteration has profound consequences for the biochemical processes that govern DNA replication.

In natural deoxynucleotides (dNTPs), the 3'-hydroxyl (-OH) group on the deoxyribose sugar is essential for the continuation of DNA synthesis. wikipedia.orgbaseclick.eu This functional group acts as a nucleophile, attacking the alpha-phosphate of the incoming nucleotide, a crucial step for the formation of a phosphodiester bond. wikipedia.org In ddCTP, this 3'-hydroxyl group is replaced by a hydrogen atom. wikipedia.orgtaylorandfrancis.com This absence of the 3'-OH group is the fundamental structural feature that underpins its chain-terminating properties. wikipedia.orgwikipedia.org

DNA polymerases catalyze the formation of a phosphodiester bond, which links the 5' phosphate (B84403) group of an incoming nucleotide to the 3'-hydroxyl group of the last nucleotide in the growing DNA strand. wikipedia.orgbaseclick.eu When a DNA polymerase incorporates ddCTP into a nascent DNA strand, the lack of a 3'-OH group on the ddCTP molecule prevents the subsequent formation of a phosphodiester bond with the next incoming nucleotide. wikipedia.orgwikipedia.org This effectively halts the elongation of the DNA chain, as there is no available hydroxyl group to facilitate the addition of further nucleotides. wikipedia.org

The incorporation of ddCTP brings the process of DNA elongation to an abrupt stop. wikipedia.org Once integrated, the DNA strand cannot be extended further, leading to the production of DNA fragments of varying lengths, each terminated by a ddCTP molecule. wikipedia.orgsigmaaldrich.com This premature termination disrupts the normal dynamics of DNA polymerase, which would otherwise continue to add nucleotides to the growing chain. wikipedia.org

The process of phosphodiester bond formation is a condensation reaction initiated by a nucleophilic attack from the 3'-hydroxyl group of the growing DNA strand on the innermost phosphate group of the incoming deoxynucleoside triphosphate. wikipedia.orgmdpi.com The absence of the 3'-OH group in an incorporated ddCTP molecule means there is no nucleophile available to attack the incoming dNTP. wikipedia.orgchegg.com This inhibition of the nucleophilic attack is the direct chemical reason for the termination of DNA synthesis. wikipedia.org

Enzymatic Interactions and Specificity

The interaction between ddCTP and DNA polymerases is a key aspect of its function. While it acts as a substrate for these enzymes, its incorporation leads to the termination of their primary function: DNA synthesis.

The large fragment of DNA polymerase I from Thermus aquaticus (Klentaq1) is a well-studied enzyme that demonstrates the specific interactions involved in ddCTP-mediated chain termination. researchgate.netembopress.org Crystal structures of Klentaq1 in a ternary complex with a DNA primer/template and ddCTP have provided detailed insights into these interactions. embopress.orgnih.govnih.gov

These studies reveal that upon binding of ddCTP, the "fingers" domain of the polymerase undergoes a significant conformational change, closing around the active site. embopress.orgnih.gov This "closed" conformation positions the ddCTP for incorporation. embopress.org The protein forms a snug pocket around the nascent base pair formed between the incoming ddCTP and the template base. nih.govnih.gov This tight fit is a major determinant of nucleotide selectivity, primarily based on steric constraints that favor correct Watson-Crick base pairing. nih.govnih.gov

Interestingly, in the case of the ddCTP-trapped complex, there are generally no sequence-specific hydrogen bonds between the protein side chains and the base of the incoming ddNTP. nih.govpnas.org This suggests that the enzyme's fidelity is largely maintained by ensuring proper geometric fit rather than specific chemical recognition of the base. However, some conserved residues, such as Q754 and R573, do form hydrogen bonds with the minor groove side of the newly formed base pair, which may serve as a mechanism to detect misincorporation. nih.govnih.gov The triphosphate group of the ddCTP interacts with conserved arginine and lysine (B10760008) residues on the O helix of the enzyme. nih.gov

Table 1: Interaction Profile of ddCTP with Thermus aquaticus Klentaq1

Interacting ComponentKey Residues/FeaturesRole in Interaction
Klentaq1 Polymerase
Fingers DomainConformational change to "closed" stateEncloses the active site upon ddNTP binding to facilitate incorporation. embopress.orgnih.gov
Active Site PocketForms a snug fit around the nascent base pairEnsures nucleotide selectivity based on steric constraints for correct Watson-Crick pairing. nih.govnih.gov
O HelixArg659, Lys663Interact with the triphosphate group of ddCTP. nih.gov
Conserved ResiduesGln754, Arg573Form hydrogen bonds with the minor groove of the new base pair, potentially for misincorporation detection. nih.govnih.gov
ddCTP
Deoxyribose MoietyAbsence of 3'-Hydroxyl GroupPrevents phosphodiester bond formation, leading to chain termination. wikipedia.orgwikipedia.org
Triphosphate GroupInteracts with R659 and K663Anchors the ddCTP in the active site. nih.gov
Cytosine BaseForms Watson-Crick pair with template guanine (B1146940)Ensures correct incorporation according to the template sequence. nih.gov

Inhibition of Viral Reverse Transcriptase Enzymes (e.g., HIV-1 Reverse Transcriptase)

The primary mechanism by which ddCTP inhibits viral replication is through the termination of proviral DNA chain synthesis, a process catalyzed by viral reverse transcriptase (RT). Dideoxynucleotides, including ddCTP, are potent chain-elongating inhibitors of DNA polymerases. wikipedia.org The entire mechanism hinges on the unique structure of the dideoxyribose sugar within the nucleotide.

During DNA synthesis, DNA polymerase facilitates the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). wikipedia.orgmdpi.com However, ddCTP lacks the crucial 3'-OH group. wikipedia.org When HIV-1 reverse transcriptase incorporates ddCTP into the nascent viral DNA strand, the absence of this 3'-OH group makes it impossible for the enzyme to add the next nucleotide. wikipedia.org This event halts the condensation reaction, effectively terminating the elongation of the DNA chain and preventing the completion of viral DNA required for successful replication. wikipedia.orgacs.org

Inhibitor CombinationTarget EnzymeObserved EffectReference
AZTTP and ddCTPHIV-1 Reverse TranscriptaseSynergistic Inhibition acs.org, nih.gov
AZTTP and ddTTPHIV-1 Reverse TranscriptaseAdditive Inhibition acs.org, nih.gov

This table summarizes the interaction between different chain-terminating nucleotide analogs when inhibiting HIV-1 reverse transcriptase.

Cellular Phosphorylation Pathways and Prodrug Activation Mechanisms of Dideoxynucleosides

2',3'-dideoxycytidine (ddC), the precursor nucleoside to ddCTP, is not active in its initial form. To become an effective inhibitor, it must undergo a series of metabolic activation steps within the host cell. This process, known as anabolic phosphorylation, converts the nucleoside prodrug into its active triphosphate form. acs.orgnih.gov

The activation pathway consists of three sequential phosphorylation events catalyzed by host cellular kinases:

First Phosphorylation: ddC is first converted to its 5'-monophosphate derivative, ddCMP. This initial, and often rate-limiting, step is primarily catalyzed by the enzyme deoxycytidine kinase. scispace.comnih.gov

Second Phosphorylation: ddCMP is subsequently phosphorylated to its 5'-diphosphate form, ddCDP.

Third Phosphorylation: The final step involves the conversion of ddCDP to the active antiviral agent, ddCTP. This reaction is carried out by nucleoside diphosphate (B83284) (NDP) kinase. nih.gov

To overcome the inefficiencies of the initial phosphorylation step, more advanced prodrug strategies have been developed. nih.gov Phosphoramidate prodrugs, often referred to as ProTides, are designed to bypass the first phosphorylation event entirely. nih.govacs.org These molecules deliver the 5'-monophosphate (ddCMP) directly into the cell, where it can be more readily converted to the di- and triphosphate forms, leading to a more efficient formation of the active ddCTP. nih.gov

StepSubstrateEnzymeProduct
12',3'-dideoxycytidine (ddC)Deoxycytidine KinaseddCMP
2ddCMPNucleoside Monophosphate KinaseddCDP
3ddCDPNucleoside Diphosphate KinaseddCTP

This table outlines the sequential enzymatic reactions involved in the intracellular activation of 2',3'-dideoxycytidine to its active triphosphate form.

Applications and Methodologies in Academic Molecular Biology Research

Fundamental Role in DNA Sequencing Technologies

The advent of reliable DNA sequencing methods revolutionized biological research, and ddCTP was a key player in this technological leap. ontosight.ai Its ability to act as a selective chain terminator is the lynchpin of one of the most influential sequencing techniques ever developed.

Principles and Adaptations in Sanger Dideoxy Sequencing Methodologies

The Sanger sequencing method, also known as the chain-termination method, is a fundamental technique for determining the nucleotide sequence of a DNA molecule. libretexts.org The process relies on the in vitro synthesis of DNA by a DNA polymerase. libretexts.orgnih.gov The reaction mixture contains the single-stranded DNA template, a primer, DNA polymerase, and all four standard deoxynucleotide triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. libretexts.org Crucially, a small amount of one of the four dideoxynucleotide triphosphates (ddNTPs), such as ddCTP, is also included in a separate reaction. libretexts.orgfiveable.me

When DNA polymerase incorporates a standard dNTP, the 3'-hydroxyl group of that nucleotide is available to form a phosphodiester bond with the next incoming dNTP, allowing the DNA chain to extend. However, when the polymerase incorporates a ddNTP, such as ddCTP, the absence of the 3'-hydroxyl group makes further chain elongation impossible. ontosight.aiwikipedia.org This results in the termination of the DNA strand at that specific position. fiveable.me

By running four separate reactions, each containing a different ddNTP, a collection of DNA fragments of varying lengths is generated, with each fragment terminating at a specific base (A, T, C, or G). libretexts.org These fragments are then separated by size using gel electrophoresis. libretexts.orgfiveable.me In the reaction containing ddCTP, the resulting fragments will all end with a cytosine. By analyzing the pattern of fragments across all four reactions, the precise sequence of the original DNA template can be determined. fiveable.me

Initially, radioactive labels were used to detect the DNA fragments. libretexts.org However, a significant advancement was the development of fluorescently labeled ddNTPs. libretexts.org In this adaptation, each of the four ddNTPs is tagged with a different colored fluorescent dye. libretexts.org This allows all four termination reactions to be performed in a single tube and analyzed in a single lane of a gel or capillary, a process known as dye-terminator sequencing. libretexts.org

Integration into Cycle Sequencing Protocols

Cycle sequencing represents a significant refinement of the Sanger method, integrating the principles of polymerase chain reaction (PCR) to enhance efficiency and sensitivity. geneon.net This technique uses a thermostable DNA polymerase and repeated cycles of denaturation, annealing, and extension to linearly amplify the sequencing fragments. geneon.net

In each cycle, the DNA template is denatured into single strands. A primer then anneals to the template, and the thermostable polymerase begins to extend the primer. As in traditional Sanger sequencing, the reaction mixture contains both dNTPs and a small amount of a specific ddNTP, like ddCTP. tandfonline.com The incorporation of ddCTP terminates the extension, producing a fragment of a specific length. geneon.net

The use of thermal cycling allows for the generation of a large number of terminated fragments from a small amount of starting template DNA. geneon.net This makes cycle sequencing particularly valuable for sequencing PCR products and plasmid DNA. nih.govsciex.com The resulting fragments are then analyzed, typically using automated capillary electrophoresis systems that detect the fluorescently labeled terminators. libretexts.org Kits for cycle sequencing often include optimized buffers and polymerase, along with separate termination mixes for each ddNTP. geneon.net

Utility in Advanced Nucleic Acid Synthesis and Analysis

Beyond its foundational role in DNA sequencing, ddCTP and its derivatives are utilized in more specialized research applications that require precise control over nucleic acid synthesis and the ability to probe molecular interactions.

Generation of Defined Chain-Terminated Nucleic Acid Products for Enzymatic Studies

The chain-terminating property of ddCTP is a valuable tool for studying the mechanisms of enzymes that act on nucleic acids, such as polymerases and ligases. trilinkbiotech.com By incorporating ddCTP at a specific position, researchers can generate a population of DNA or RNA molecules with a defined 3' end. trilinkbiotech.com These terminally blocked products are unable to be extended by polymerases or joined by DNA ligases, making them ideal substrates for investigating enzyme kinetics and substrate specificity. trilinkbiotech.com

For example, by creating a series of DNA templates that are terminated at different positions, researchers can study how a particular DNA polymerase interacts with different template sequences or under various reaction conditions. This approach has been instrumental in elucidating the intricate details of DNA replication, repair, and recombination.

Applications in Pyrophosphorolysis-Activated Polymerization (PAP) for Mutation Detection

Pyrophosphorolysis-activated polymerization (PAP) is a highly specific and sensitive method for nucleic acid amplification and mutation detection. tandfonline.comgoogle.com The technique relies on the use of primers that are blocked at their 3' end with a dideoxynucleotide, such as ddCTP. tandfonline.com These blocked primers cannot be extended by DNA polymerase under normal conditions. patsnap.com

However, in the presence of pyrophosphate (PPi), DNA polymerase can catalyze the reverse reaction, pyrophosphorolysis, which removes the 3'-terminal dideoxynucleotide if the primer is perfectly matched to the template DNA. tandfonline.com Once the blocking group is removed, the now-activated primer can be extended by the polymerase. tandfonline.com This coupling of pyrophosphorolysis and polymerization provides a high degree of specificity, as the reaction is significantly inhibited by mismatches between the primer and the template. google.com

PAP has been adapted for the detection of rare mutations, including heterozygous deletions. tandfonline.com In a multiplex dosage format (MD-PAP), multiple blocked primers can be used simultaneously to assess the copy number of different genomic loci. tandfonline.com This makes it a powerful tool for identifying genetic variations that are often missed by standard PCR and sequencing methods. tandfonline.com

Development of Labeled ddCTP Derivatives for Research Probes

To facilitate the detection and analysis of nucleic acids, ddCTP can be chemically modified by attaching various labels. These labeled ddCTP derivatives serve as powerful probes in a range of molecular biology applications.

Common labels include fluorescent dyes and biotin (B1667282). Fluorescently labeled ddCTP is a cornerstone of automated DNA sequencing, as described earlier. libretexts.org Different fluorescent dyes, such as fluorescein (B123965) and its derivatives, can be conjugated to ddCTP, allowing for multiplex detection where different bases are identified by their unique spectral properties. oup.com

Biotin-labeled ddCTP is another valuable tool. biotium.com Biotin has a very high affinity for the protein streptavidin, and this strong and specific interaction can be exploited for detection and purification purposes. For example, DNA fragments terminated with biotin-ddCTP can be captured on a streptavidin-coated surface.

The development of a diverse array of labeled ddCTP derivatives continues to expand the toolkit available to molecular biologists for probing the intricacies of the genome. jenabioscience.combiosyn.com

Applications of 5-Propargylamino-ddCTP in Nucleic Acid Labeling and Sequence Analysis

5-Propargylamino-ddCTP is a modified dideoxynucleoside triphosphate that serves as a critical component in various molecular biology techniques, particularly in nucleic acid labeling and sequence analysis. The propargylamino group attached to the C5 position of the cytosine base provides a reactive handle for the attachment of various reporter molecules without significantly hindering its incorporation by DNA polymerases.

This derivative is frequently used in the synthesis of dye-labeled nucleotides. For instance, it can be conjugated to cyanine (B1664457) dyes, which are then used in DNA sequencing and labeling protocols. The fundamental principle behind its application in sequencing is based on the Sanger sequencing method. aatbio.com In this method, DNA polymerase incorporates nucleotides to extend a DNA strand. When 5-propargylamino-ddCTP (or any ddNTP) is incorporated, chain elongation ceases due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. aatbio.comlibretexts.org

The ability to attach fluorescent dyes to the propargylamino group allows for the detection of these terminated fragments. In automated Sanger sequencing, ddNTPs, each labeled with a different colored fluorescent tag, are included in the reaction mixture in limiting amounts. aatbio.com When the polymerase randomly incorporates a labeled 5-propargylamino-ddCTP, the resulting DNA fragment carries a specific fluorescent signal. After separation by size, a laser excites the dyes, and a detector reads the color of the fluorescence, thereby determining the identity of the terminal base. aatbio.com This process has been foundational in genomics, enabling the sequencing of entire genomes.

Beyond sequencing, 5-propargylamino-ddCTP is also utilized for labeling DNA for other applications, such as in polymerase chain reaction (PCR) and for studying DNA-protein interactions. By incorporating this modified nucleotide, researchers can introduce labels like biotin for subsequent detection with streptavidin-conjugated probes, facilitating genotyping and gene expression analysis.

Use of 3'-Amino-ddCTP Derivatives in Gene Synthesis and Sequencing Research

Derivatives of 3'-amino-ddCTP represent a significant advancement in the fields of gene synthesis and sequencing, primarily through their function as reversible terminators. Unlike the permanent chain termination caused by standard ddNTPs, the 3'-amino group can be chemically cleaved, restoring a 3'-hydroxyl group and allowing DNA synthesis to be reinitiated.

In the context of gene synthesis , this reversible termination chemistry is a cornerstone of Enzymatic DNA Synthesis (EDS). dnascript.comdnascript.com This method builds DNA oligonucleotides base by base using a template-independent DNA polymerase, such as a highly engineered Terminal deoxynucleotidyl Transferase (TdT). dnascript.comthe-scientist.com In each cycle, a nucleotide with a reversibly blocked 3'-OH group, such as a 3'-amino or 3'-O-azidomethyl group, is added. dnascript.com This pauses the synthesis, allowing for controlled, stepwise elongation. After the addition, the protecting group is removed under mild conditions, preparing the strand for the next nucleotide addition. dnascript.comthe-scientist.com This process allows for the precise construction of long, custom DNA sequences for various synthetic biology applications.

For DNA sequencing , particularly next-generation sequencing (NGS) platforms, 3'-modified ddCTP derivatives are crucial for sequencing-by-synthesis (SBS) approaches. aatbio.comsigmaaldrich.compnas.org One such derivative, 3'-O-azidomethyl-dCTP, serves as a reversible terminator. aatbio.comsigmaaldrich.compnas.orgjenabioscience.comnih.govrsc.org The small size of the azidomethyl group makes it an efficient substrate for DNA polymerase. sigmaaldrich.comnih.gov In a typical SBS cycle, all four nucleotides, each with a 3'-O-azidomethyl block and a unique fluorescent label, are added. The polymerase incorporates the complementary nucleotide, and the reaction is paused. The fluorescent signal is read to identify the base, and then the blocking group and the fluorophore are cleaved, often using a reagent like Tris(2-carboxyethyl)phosphine (TCEP), to regenerate a natural 3'-OH group. pnas.org This allows the next cycle of incorporation and detection to begin. pnas.orgnih.gov This iterative process enables the massively parallel sequencing of millions of DNA fragments simultaneously. 3'-Azido-ddCTP is another derivative used in gene synthesis and sequencing, where it can release pyrophosphate to generate a fluorescent signal. medchemexpress.comttu.ee

Enzymological and Kinetic Studies of Ddctp Enzyme Interactions

Quantitative Analysis of DNA Polymerase Inhibition Kinetics

The inhibitory activity of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) against various DNA polymerases is a critical area of study. The mechanism of inhibition primarily involves its function as a chain terminator in DNA synthesis. Lacking a 3'-hydroxyl group, the incorporation of ddCTP into a growing DNA strand by a polymerase prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation. nih.gov Quantitative analysis of this inhibition is typically performed using biochemical assays to determine key kinetic parameters.

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. It indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. For ddCTP, IC50 values have been determined for several viral and cellular DNA polymerases.

Notably, ddCTP is a known inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Studies have reported IC50 values for ddCTP against HIV-1 RT in the range of 0.08 to 1.44 µM. nih.govresearchgate.net In addition to its effects on viral enzymes, ddCTP has also been shown to inhibit cellular polymerases, such as DNA polymerase β (Pol β), particularly when administered at concentrations near its IC50 for the viral target. nih.govresearchgate.net

Table 1: Reported IC50 Values for ddCTP

Enzyme Target Reported IC50 Range (µM)
HIV-1 Reverse Transcriptase 0.08 - 1.44 nih.govresearchgate.net

While the IC50 value is a useful measure of inhibitor potency, it can be influenced by experimental conditions, such as substrate concentration. A more direct and constant measure of an inhibitor's binding affinity is the inhibition constant (Ki). The Ki represents the dissociation constant of the enzyme-inhibitor complex and provides a more reliable parameter for comparing the potency of different inhibitors. youtube.com

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate. youtube.com For ddCTP, the inhibition is competitive with the natural substrate, deoxycytidine triphosphate (dCTP). The Ki for ddCTP can vary depending on the specific DNA polymerase, the template-primer being used, and the presence of cofactors like divalent metal ions. nih.gov For instance, studies on mouse myeloma DNA polymerase alpha revealed that the inhibitory power of ddNTPs, and consequently their binding affinity, was significantly enhanced in the presence of manganese ions (Mn2+). nih.gov This suggests that Mn2+ may alter the conformation of the enzyme, the inhibitor, or the template-primer to increase the affinity of the polymerase for the dideoxynucleotide. nih.gov

DNA polymerases are categorized into several families based on sequence homology and structure, including families A, B, C, D, X, Y, and RT. news-medical.netfrontiersin.org These families exhibit different functions, from high-fidelity DNA replication to DNA repair and translesion synthesis. nih.govbiocompare.com The interaction of ddCTP varies significantly across these diverse polymerase families.

Family RT (Reverse Transcriptases): This family, which includes HIV-1 RT, is a primary target for ddCTP. These enzymes are crucial for the life cycle of retroviruses.

Family X: This family includes eukaryotic polymerases involved in DNA repair, such as DNA polymerase β (Pol β). biocompare.comnih.gov Pol β lacks a 3' to 5' proofreading exonuclease activity and is known to be inhibited by ddCTP. nih.govnih.gov

Family B: This family consists mainly of high-fidelity replicative polymerases, such as DNA polymerase alpha, delta, and epsilon, which possess proofreading capabilities. news-medical.netwikipedia.org Historically, it was believed that DNA polymerase alpha was not inhibited by ddNTPs. However, subsequent research demonstrated that in the presence of Mn2+, ddNTPs, including ddCTP, are strong inhibitors of this enzyme. nih.gov

Family A: This family includes both replicative and repair polymerases, such as E. coli DNA polymerase I and Taq polymerase. news-medical.netbiocompare.com The efficiency of ddNTP incorporation can vary within this family. For example, pre-steady-state kinetic analysis of Vent DNA polymerase (a hyperthermophilic archaeal Family B enzyme with similarities to Family A) showed that the incorporation rate for ddCTP was significantly slower than for dCTP. researchgate.net

Table 2: Overview of DNA Polymerase Families and ddCTP Interaction

Family Representative Enzymes Primary Function Proofreading (3'-5' Exo) Known Interaction with ddCTP/ddNTPs
A E. coli Pol I, Taq Polymerase Replication and Repair Yes (e.g., E. coli Pol I) Variable incorporation efficiency biocompare.comresearchgate.net
B Pol α, Pol δ, Pol ε, Pfu Polymerase High-Fidelity Replication Yes news-medical.net Inhibition of Pol α observed in the presence of Mn2+ nih.gov
X Pol β, Pol λ, Pol μ DNA Repair (Base Excision) No nih.gov Pol β is inhibited by ddCTP nih.gov

| RT | HIV-1 Reverse Transcriptase | Reverse Transcription | No | Strong inhibition; primary target nih.govresearchgate.net |

Substrate Discrimination and Fidelity Mechanisms of Polymerases

DNA polymerases have evolved sophisticated mechanisms to ensure the high fidelity of DNA replication. This involves selecting the correct deoxynucleoside triphosphate (dNTP) from a pool of structurally similar molecules and correcting errors through proofreading. nih.gov The introduction of nucleotide analogs like ddCTP challenges these fidelity mechanisms.

The fundamental mechanism of DNA synthesis involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the α-phosphate of an incoming dNTP, resulting in the formation of a phosphodiester bond and the release of pyrophosphate. nih.govsbsgenetech.com This reaction is catalyzed within the active site of the DNA polymerase. The selection of the correct dNTP is guided by Watson-Crick base pairing with the template strand.

The key structural difference in a 2',3'-dideoxynucleoside triphosphate (ddNTP) like ddCTP is the absence of the 3'-hydroxyl group on the deoxyribose sugar. nih.gov While a polymerase can still recognize and incorporate ddCTP into the growing DNA strand opposite a guanine (B1146940) in the template, the lack of the 3'-OH group means that the resulting primer terminus cannot act as a nucleophile for the next incoming nucleotide. nih.gov This effectively terminates the elongation of the DNA chain. nih.gov

Polymerase selectivity ensures that the correct nucleotide is incorporated opposite the template base. This is achieved through geometric constraints within the enzyme's active site. nih.gov The ability of many polymerases to incorporate ddCTP indicates that the absence of the 3'-OH group does not always prevent the enzyme from adopting the catalytically active "closed" conformation required for the chemical reaction. nih.gov

Proofreading is a crucial error-correction mechanism that contributes to the high fidelity of replicative polymerases. nih.gov It involves a 3'→5' exonuclease activity that recognizes and removes mispaired nucleotides from the primer terminus before attempting synthesis again. wikipedia.orgslideshare.net The incorporation of a chain terminator like ddCTP has a profound effect on this process. Once ddCTP is incorporated, the chain is terminated, rendering any subsequent proofreading of that strand impossible.

For polymerases that lack an intrinsic proofreading function, such as members of the X and RT families, the incorporation of ddCTP is a final, irreversible termination event. nih.gov For polymerases that do possess proofreading activity (e.g., Families A and B), the analog's effect is still termination. news-medical.netbiocompare.com While these enzymes can excise mismatched bases, the ddCMP, once incorporated, becomes the new terminus. Since it cannot be extended, the proofreading function cannot be engaged to correct any potential errors that might have occurred in the subsequent cycle of nucleotide binding.

Advanced Enzymology Approaches to Study ddCTP-Enzyme Specificity

To fully comprehend the molecular basis of substrate specificity between 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) and its corresponding enzyme targets, researchers employ a suite of advanced enzymological techniques. These methods move beyond traditional steady-state kinetics to dissect the individual steps of the catalytic cycle, visualize molecular interactions, and probe the dynamic conformational changes that govern substrate selection. Such approaches are critical for understanding why enzymes like viral reverse transcriptases incorporate ddCTP more efficiently than host DNA polymerases.

Pre-Steady-State Kinetic Analysis

Pre-steady-state kinetics allows for the examination of a single round of nucleotide incorporation, providing detailed insights into the discrete steps of the enzymatic process, such as substrate binding, conformational changes, and the chemical step of phosphodiester bond formation. nih.gov This is typically achieved using rapid-quench flow instruments that mix the enzyme-DNA complex with the nucleotide substrate for very short time scales (milliseconds to seconds) before stopping the reaction. nih.gov34.237.233

This approach can precisely measure the dissociation constant (K_d) for the nucleotide and the maximum rate of incorporation (k_pol). Studies on enzymes like Vent DNA polymerase have used this method to quantify the dramatic difference in incorporation efficiency between the natural nucleotide dCTP and its analogue ddCTP. The analysis revealed that while dCTP incorporation exhibits a rapid "burst" phase characteristic of fast polymerization followed by a slower steady-state rate, ddCTP incorporation is significantly slower, indicating a major bottleneck at the chemical incorporation step. researchgate.net

Table 1: Pre-Steady-State Kinetic Parameters for dCTP vs. ddCTP Incorporation by Vent DNA Polymerase researchgate.net
SubstrateBurst Amplitude (A)Burst Rate (r)Steady-State Rate (k_2)First-Order Incorporation Rate
dCTP21 nM85 s⁻¹18 s⁻¹N/A
ddCTPN/AN/AN/A0.5 s⁻¹

Structural Biology: X-ray Crystallography

X-ray crystallography provides high-resolution, static snapshots of the enzyme's active site when bound to a DNA template and an incoming ddCTP molecule, forming a ternary complex. nih.gov These structures are invaluable for elucidating the steric and electronic basis of substrate discrimination.

Crystal structures of DNA polymerase I enzymes (e.g., Klentaq1) trapped with ddNTPs, including ddCTP, have revealed a "snug" binding pocket around the nascent base pair. nih.gov This pocket uses steric constraints as a primary mechanism for selectivity, physically accommodating a correct Watson-Crick base pair while excluding mismatches. nih.gov Crucially, these studies show that for most base pairs, there are few to no sequence-specific hydrogen bonds between the protein and the base itself; instead, fidelity is maintained by the precise shape and fit of the active site. nih.gov The absence of the 3'-hydroxyl group on the ddCTP sugar moiety is accommodated differently than a standard dCTP, and these structural differences can explain variations in incorporation efficiency among different polymerases. nih.gov

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful spectroscopic technique used to monitor the conformational dynamics of an enzyme in real-time. nih.gov In the context of DNA polymerases, FRET can measure the movement of key domains, such as the "fingers" domain, which undergoes a large conformational change from an "open" to a "closed" state upon binding the correct nucleotide. nih.govnih.gov

By strategically placing a donor fluorophore on the enzyme and an acceptor quencher on the DNA, researchers can track this movement. nih.gov Studies on DNA polymerase β have shown that the binding of a correct nucleotide (like dCTP) induces a rapid closing of the fingers domain, which is a critical step for catalysis. nih.gov In contrast, the binding of an incorrect nucleotide does not lead to this conformational change. nih.gov This technique allows for the direct observation of the kinetic checkpoint that polymerases use to ensure fidelity, a step that is often compromised during the incorporation of analogues like ddCTP by certain viral enzymes.

Computational Modeling and Simulation

Computational approaches, including molecular dynamics (MD) simulations and in silico site-directed mutagenesis, complement experimental techniques by providing a dynamic view of enzyme-substrate interactions. These methods can model the precise positioning of ddCTP within the active site and calculate the energetic contributions of individual amino acid residues to binding and selectivity. nih.gov

Simulations can reveal how the network of hydrogen bonds and van der Waals interactions changes when ddCTP is substituted for dCTP. researchgate.net For instance, modeling can predict how mutating a specific residue, such as one that interacts with the sugar moiety, would alter the enzyme's ability to discriminate between deoxy- and dideoxynucleotides. nih.govnih.gov These computational studies are instrumental in forming testable hypotheses about the structural basis of enzyme fidelity and ddCTP specificity. biorxiv.org

Table 2: Summary of Advanced Enzymology Techniques for Studying ddCTP-Enzyme Specificity
TechniqueInformation ProvidedRelevance to ddCTP Specificity
Pre-Steady-State KineticsBinding affinity (K_d), chemical incorporation rate (k_pol), identification of rate-limiting steps. nih.govnih.govQuantifies the kinetic barriers to ddCTP incorporation compared to dCTP. researchgate.net
X-ray CrystallographyHigh-resolution 3D structure of the enzyme-DNA-ddCTP ternary complex. nih.govReveals the precise steric and chemical interactions in the active site that determine substrate fit and selectivity. nih.govnih.gov
FRETReal-time measurement of enzyme conformational changes (e.g., "fingers" domain closing). nih.govElucidates the dynamic checkpoints in the catalytic cycle that are critical for discriminating against or accepting ddCTP.
Computational ModelingEnergetic and structural dynamics of ddCTP binding and catalysis. nih.govProvides a molecular-level explanation for experimental observations and predicts the impact of mutations on specificity. nih.gov

Structural Biology of Ddctp Containing Macromolecular Complexes

Crystallographic Analysis of Polymerase-DNA-ddCTP Ternary Complexes

Crystallographic studies have been instrumental in capturing "snapshots" of the polymerase active site as it binds to ddCTP. These ternary complexes, which consist of the polymerase enzyme, a DNA template-primer, and the incoming ddCTP, represent a crucial pre-catalytic state.

The crystal structures of various DNA polymerases, including Klentaq1 (a large fragment of Thermus aquaticus DNA polymerase I) and rat DNA polymerase β, in complex with DNA and ddCTP have revealed a highly organized and snug binding pocket for the incoming nucleotide. nih.govnih.gov This pocket is formed by residues from the "fingers," "palm," and "thumb" subdomains of the polymerase. mdpi.com

In these ternary complexes, the ddCTP molecule is positioned to form a Watson-Crick base pair with the corresponding guanine (B1146940) base on the template strand. nih.gov The triphosphate moiety of ddCTP is primarily stabilized through electrostatic interactions with conserved residues, such as arginine and lysine (B10760008) on the O-helix of the fingers subdomain, and through coordination with two divalent metal ions, typically Mg²⁺. nih.govnih.govnyu.edu These metal ions are critical for catalysis, with one facilitating the nucleophilic attack and the other stabilizing the leaving pyrophosphate group. nih.govnih.govnih.gov The active site architecture ensures that only a correctly paired nucleotide can fit snugly, a key determinant of polymerase fidelity. nih.govnih.gov

PolymerasePDB IDResolution (Å)Key Findings
Klentaq11KTQ2.3Revealed a closed conformation with a snug binding pocket for ddCTP, highlighting the role of steric constraints in nucleotide selectivity. nih.gov
Rat DNA Polymerase β2BPG2.9Showed the clustering of ddCTP phosphates and two Mg²⁺ ions around key aspartate residues, supporting a two-metal ion mechanism for catalysis. rcsb.org
Bacillus DNA Polymerase I Large Fragment4DQP1.74Demonstrated intermediate O-helix conformations that trap and misalign non-cognate nucleotides. rcsb.org

A significant finding from crystallographic studies is the observation of a major conformational change in the polymerase upon binding of the correct nucleotide triphosphate, such as ddCTP. This change involves the "fingers" subdomain rotating inwards towards the "palm" and "thumb" subdomains, transitioning the enzyme from an "open" to a "closed" conformation. nih.govnih.gov This closure envelops the nascent base pair, creating a microenvironment that is conducive to catalysis and excludes water from the active site. nih.govrcsb.org

For instance, in Klentaq1, this inward rotation of the fingers domain is approximately 40°–46°. nih.gov This movement brings catalytic residues into the correct position and ensures the proper alignment of the substrates for the nucleotidyl transfer reaction. nih.gov The inability of an incorrect nucleotide to induce this precise conformational change is a critical aspect of the polymerase's fidelity mechanism. nih.gov The release of pyrophosphate after the chemical reaction is thought to trigger the reverse conformational change, reopening the structure to allow for DNA translocation. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of ddCTP Interactions with Enzymes

Computational modeling and molecular dynamics (MD) simulations complement experimental data by providing a dynamic view of the interactions between ddCTP and polymerases. numberanalytics.com These methods allow researchers to study the flexibility of the active site and the energetic factors that govern nucleotide binding and incorporation. numberanalytics.comnih.gov

Structural Basis of Reverse Transcriptase Inhibition by ddCTP

ddCTP is a potent inhibitor of reverse transcriptases (RTs), a class of polymerases essential for the life cycle of retroviruses like HIV. The structural basis for this inhibition is that ddCTP acts as a chain terminator. Once incorporated into the growing DNA chain, the absence of a 3'-hydroxyl group on the dideoxyribose sugar prevents the formation of the next phosphodiester bond, thus halting DNA synthesis. oup.com

Crystal structures of HIV-1 reverse transcriptase in complex with a DNA template-primer and a ddNTP (the general form of dideoxynucleoside triphosphates) have shown that the inhibitor binds in the active site in a manner very similar to the natural substrate, dCTP. nih.govembopress.org This mimicry allows it to be efficiently incorporated by the viral polymerase. The catalytic core of HIV-1 RT, like other polymerases, contains key aspartate residues that coordinate two metal ions to facilitate the incorporation of the nucleotide. nih.gov The high susceptibility of viral RTs to dideoxynucleosides compared to human DNA polymerases is a cornerstone of antiretroviral therapy. oup.com

Synthetic Methodologies and Derivatization Strategies for Academic Research

Chemical Synthesis Pathways for 2',3'-Dideoxyribonucleoside Triphosphates

The chemical synthesis of 2',3'-dideoxyribonucleoside triphosphates, including ddCTP, is a fundamental process for ensuring a supply of these critical reagents for research. A common and effective strategy is the phosphorylation of the corresponding 2',3'-dideoxynucleoside.

One prominent method is a "one-pot" reaction that efficiently converts a 2',3'-dideoxynucleoside into its 5'-triphosphate form without the need to isolate intermediate products. This process typically involves reacting the starting nucleoside with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a proton-removing agent like a proton sponge or molecular sieves. The reaction is then treated with a pyrophosphate salt, like tri-n-butylammonium pyrophosphate, to complete the formation of the triphosphate chain. This approach is valued for its simplicity, mild reaction conditions that preserve the acid-sensitive N-glycosidic bond, and its scalability for producing larger quantities.

Another established route for the synthesis of nucleoside triphosphates and their analogs is the Ludwig-Eckstein method. This approach proceeds through the formation of a reactive cyclic intermediate. The nucleoside is first reacted with a phosphitylating reagent, such as salicyl chlorophosphite, to form a 5'-cyclotriphosphite intermediate. Subsequent reaction with pyrophosphate leads to the formation of the desired 5'-triphosphate. While this method can be highly effective, with reported yields of 60-75% for common nucleosides, it is a multi-step process.

Table 1: Comparison of Synthesis Methods for 2',3'-Dideoxyribonucleoside Triphosphates

Method Key Reagents Key Features
One-Pot Phosphorylation Phosphorus oxychloride (POCl₃), Proton Sponge, Pyrophosphate salt High-yield, "one-pot" reaction; minimizes purification of intermediates; mild conditions protect acid-sensitive bonds.
Ludwig-Eckstein Method Salicyl chlorophosphite, Pyrophosphate Proceeds via a cyclic triphosphite (B13785505) intermediate; generally good yields (60-75%); does not require protection of base functional groups.

Rational Design and Synthesis of Modified ddCTP Analogs for Specific Research Probes

The foundational structure of ddCTP serves as a scaffold for chemical modification to create specialized molecular tools. The rational design of ddCTP analogs involves introducing specific functional groups to serve as reporters (like fluorophores) or affinity tags (like biotin). These modifications transform the simple chain terminator into a sophisticated probe for detecting, purifying, and analyzing nucleic acids. The key challenge in designing these analogs is to ensure that the modification does not significantly hinder their recognition and incorporation by DNA polymerases.

The ability to attach fluorescent dyes or biotin (B1667282) to ddCTP is crucial for many modern molecular biology techniques, most notably Sanger DNA sequencing. oup.com These labeled terminators allow for the detection and identification of DNA fragments.

The synthesis of these derivatives typically involves a multi-step process:

Synthesis of a modified ddNTP: A linker arm is first attached to the nucleobase (position 5 for pyrimidines like cytosine or position 7 for 7-deazapurines). medchemexpress.comgoogle.com A common strategy involves using propargylamino-ddNTPs, where the linker contains a terminal alkyne group.

Activation of the label: The fluorophore or biotin molecule is chemically activated to make it reactive towards the linker on the ddNTP. N-hydroxysuccinimide (NHS) esters are commonly used for this purpose, creating a reactive group that readily couples with an amino group on the linker. google.comaatbio.com

Coupling Reaction: The activated label is then reacted with the linker-modified ddNTP. For example, a carboxyfluorescein-NHS ester can be reacted with an amino-functionalized ddCTP in a buffered solution (e.g., sodium bicarbonate/carbonate buffer at pH 8.5) to form a stable amide bond, covalently attaching the dye to the nucleotide. google.com

A variety of fluorophores have been successfully conjugated to ddNTPs, each with distinct spectral properties, enabling multicolor detection in a single experiment. aatbio.com Similarly, biotin can be attached using analogous chemistry, often through an N-hydroxysuccinimide ester of a biotin derivative that contains a spacer arm to reduce steric hindrance. vu.ltbiolog.de These biotinylated ddNTPs are invaluable for affinity purification of terminated DNA fragments using streptavidin-coated solid supports. biorxiv.org

Table 2: Examples of Labels Attached to ddCTP

Label Type Specific Example Attachment Chemistry Primary Application
Fluorophore Fluorescein (B123965), Rhodamine (R6G, TMR, ROX), Cyanine (B1664457) Dyes (Cy5.5) Coupling of an NHS-ester of the dye to an amino-functionalized linker on the ddCTP base. google.comaatbio.com DNA Sequencing, Fluorescence In Situ Hybridization (FISH). google.comnih.gov
Affinity Tag Biotin Coupling of an NHS-ester of a biotin derivative to an amino-functionalized linker on the ddCTP base. vu.lt Affinity purification of DNA fragments, Detection via streptavidin conjugates. biorxiv.org

While the 2',3'-dideoxy structure is the classic DNA chain terminator, research has explored other modifications at the 3'-position of the deoxyribose sugar to create alternative terminators, some with reversible or transient properties. oup.comoup.com These novel analogs are central to the development of next-generation sequencing (NGS) technologies, often referred to as sequencing-by-synthesis (SBS). pnas.org

A significant class of these alternative terminators involves capping the 3'-hydroxyl group with a small, chemically reversible moiety. nih.gov This modification temporarily blocks chain extension. After the nucleotide is incorporated by a DNA polymerase and the event is recorded (e.g., by imaging a fluorescent tag), a specific chemical treatment removes the blocking group, regenerating a free 3'-OH. This allows the polymerase reaction to reinitiate, adding the next nucleotide in the sequence. oup.comoup.com

Key examples of such 3'-modified reversible terminators include:

3'-O-azidomethyl-dNTPs: In these analogs, the 3'-OH group is capped with an azidomethyl (–CH₂N₃) group. nih.gov These compounds have been shown to be effective substrates for DNA polymerases. nih.gov The azidomethyl group can be efficiently cleaved under mild conditions using reagents like Tris(2-carboxyethyl)phosphine (TCEP) in an aqueous solution, which is compatible with DNA integrity. nih.govresearchgate.net

3'-O-methyl-dNTPs: The methylation of the 3'-hydroxyl group creates a terminator that can be incorporated by several DNA polymerases. oup.com These have been explored as alternative terminators for Sanger sequencing.

3'-O-(2-nitrobenzyl)-dATP: This analog features a 3'-blocking group that is photolabile. oup.com It can be incorporated by thermostable DNA polymerases to terminate synthesis. The 2-nitrobenzyl group can then be efficiently removed by exposure to UV light, allowing for the reinitiation of DNA synthesis. oup.com This "stop-start" capability is a foundational concept for various SBS strategies. oup.com

The synthesis of these compounds, for instance, the 3′-O-azidomethyl-dNTPs, is based on established methods for modifying the sugar moiety of the nucleoside before the triphosphorylation step. nih.gov The development of these reversible terminators has been a critical step in advancing DNA sequencing technologies beyond the limitations of traditional Sanger methods. pnas.org

Table 3: Examples of 3'-Modified Alternative Chain Terminators

3'-Modification Type of Termination Cleavage Method Key Application
-O-azidomethyl Reversible Chemical (e.g., TCEP) nih.gov Sequencing-by-Synthesis (SBS) aatbio.comnih.gov
-O-methyl Permanent N/A Alternative to ddNTPs in Sanger Sequencing oup.com
-O-(2-nitrobenzyl) Reversible (Photolabile) UV Light oup.com Sequencing-by-Synthesis (SBS) oup.com

Future Directions and Emerging Research Avenues for Ddctp

Advancements in Next-Generation Sequencing Technologies Building on Dideoxynucleotide Principles

The principle of DNA chain termination by dideoxynucleotides (ddNTPs), including ddCTP, which was central to Sanger sequencing, has paved the way for advancements in sequencing technologies. pearson.comlibretexts.org In the classic Sanger method, DNA polymerase incorporates ddNTPs, which lack the 3'-hydroxyl group necessary for forming a phosphodiester bond, thereby halting DNA synthesis. wikipedia.orglibretexts.org This process generates a collection of DNA fragments of varying lengths, each ending with a specific ddNTP. biostate.ai

A significant evolution was the development of fluorescently labeled ddNTPs, where each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is tagged with a different colored fluorescent dye. biostate.aiaatbio.com This innovation allowed for sequencing reactions to be performed in a single tube and automated the detection process, as a laser could excite the dyes and a detector would read the corresponding sequence. biostate.ailibretexts.org This move toward automation and multiplexing was a conceptual stepping stone for the high-throughput capabilities of modern Next-Generation Sequencing (NGS) platforms, even though many NGS methods use different underlying chemistries. The core idea of controlled termination or interruption of DNA synthesis to decipher a sequence remains a powerful concept derived from the initial use of ddNTPs. biostate.ai

TechnologyCore PrincipleRole of Dideoxynucleotides (or Analogs)Throughput
Sanger Sequencing Chain termination by ddNTPs. pearson.compearson.comDirect incorporation of ddCTP and other ddNTPs to halt DNA synthesis. libretexts.orgLow to Medium
Automated Sanger Sequencing Fluorescently labeled ddNTPs for single-reaction analysis. biostate.aiEach ddNTP (including ddCTP) has a unique fluorescent tag for automated detection. aatbio.comMedium
Next-Generation Sequencing (e.g., Sequencing by Synthesis) Iterative base incorporation and detection.While not using ddNTPs directly, the concept of controlled, stepwise synthesis builds on the principles established by chain termination methods.High to Very High

Exploration of ddCTP in Novel Biochemical Assay Development and High-Throughput Screening

The unique ability of ddCTP to terminate DNA polymerization makes it a valuable tool in the development of novel biochemical assays and for high-throughput screening (HTS). medchemexpress.combioduro.com These assays are crucial in drug discovery and fundamental research for evaluating the activity and fidelity of DNA polymerases and for screening potential inhibitors. bioduro.comalitheagenomics.com

Biochemical assays can be designed to measure the incorporation of ddCTP by a DNA polymerase, providing insights into the enzyme's kinetics and substrate specificity. semanticscholar.org For example, researchers can quantify the rate of ddCTP incorporation relative to its natural counterpart, dCTP, to understand how an enzyme discriminates between different nucleotide sugars. semanticscholar.orgnih.gov Such assays are fundamental for characterizing newly discovered polymerases or understanding the mechanism of polymerase inhibitors.

In the context of HTS, these principles are adapted for screening large libraries of chemical compounds. alitheagenomics.comnih.gov A typical HTS assay might involve a DNA polymerase, a template-primer substrate, and a mix of dNTPs and a limiting amount of a labeled ddNTP, such as ddCTP. A compound that inhibits the polymerase would lead to a decrease in the incorporation of the labeled ddCTP, a signal that can be rapidly detected on microtiter plates. scdiscoveries.com Fluorescence-based methods, in particular, are amenable to HTS, where the incorporation of a fluorescently tagged ddCTP can be measured to screen for enzyme inhibitors. nih.gov

Assay TypeApplicationRole of ddCTPPotential Readout
Polymerase Fidelity Assay Measures the accuracy of DNA synthesis. nih.govUsed as a chain terminator to quantify misincorporation events by competing with other nucleotides. nih.govGel electrophoresis, Fluorescence
Enzyme Kinetics Assay Determines the rate and efficiency of nucleotide incorporation. semanticscholar.orgServes as a substrate to measure kinetic parameters (kcat, Km) of a DNA polymerase. semanticscholar.orgnih.govPre-steady-state kinetics, Radioactivity
High-Throughput Inhibitor Screening Screens large compound libraries for polymerase inhibitors. alitheagenomics.comActs as a terminating substrate; inhibition is measured by a lack of ddCTP incorporation. medchemexpress.comFluorescence, Luminescence

Research into Polymerase Engineering for Enhanced ddCTP Incorporation Specificity and Efficiency

The efficiency and specificity with which a DNA polymerase incorporates ddNTPs are critical for the quality of sequencing data and the sensitivity of various assays. nih.gov Natural DNA polymerases often show a lower affinity for ddNTPs compared to their corresponding dNTPs, which can lead to uneven signal strengths in Sanger sequencing. semanticscholar.orgresearchgate.net To overcome this, researchers have focused on engineering DNA polymerases to improve their ability to incorporate ddCTP and other chain terminators. nih.govcambridge.org

One of the earliest and most successful examples of polymerase engineering was the development of Sequenase, a modified version of T7 DNA polymerase. nih.gov This engineering involved removing the enzyme's 3'–5' exonuclease (proofreading) activity, which prevents the removal of an incorporated ddNTP. cambridge.org Further modifications aimed to reduce the enzyme's discrimination between dNTPs and ddNTPs, resulting in more uniform chain termination and clearer sequencing results. nih.gov

Similar engineering efforts have been applied to thermostable polymerases like Taq polymerase, which is used in PCR. researchgate.net By introducing specific mutations, scientists have created Taq variants that more readily incorporate ddNTPs. For instance, a mutation at residue F667 to tyrosine (F667Y) in Taq polymerase was found to reduce discrimination against ddNTPs. researchgate.net These engineered enzymes are not only superior for Sanger sequencing but are also valuable tools for other molecular biology applications that rely on controlled DNA synthesis termination, such as single nucleotide polymorphism (SNP) genotyping. jenabioscience.com

PolymeraseEngineering StrategyEffect on ddCTP IncorporationReference
T7 DNA Polymerase (Sequenase) Removal of 3'–5' exonuclease activity. nih.govMore stable incorporation of ddNTPs. nih.gov nih.gov
Taq Polymerase (F667Y mutant) Site-directed mutagenesis (F667Y). researchgate.netReduced discrimination against ddNTPs, improving acceptance. researchgate.net researchgate.net
Bacillus DNA polymerase I (F710Y mutant) Site-directed mutagenesis (F710Y). semanticscholar.orgCompensates for lost hydrogen bonds, affecting ddCTP binding. semanticscholar.org semanticscholar.org

Investigation of ddCTP in Studies of Genomic Stability and DNA Replication Fidelity

Maintaining genomic stability is paramount for cellular health, and a key component of this is the high fidelity of DNA replication. nih.govmdpi.com DNA polymerases must accurately select the correct dNTP from a pool of structurally similar molecules. nih.gov The compound ddCTP has been utilized as a research tool to probe the mechanisms of polymerase fidelity and understand how these enzymes contribute to genomic stability. nih.govacs.org

Fidelity assays can be designed using ddCTP to directly measure the rate of nucleotide misincorporation. In one such experimental setup, ddCTP is used as a chain terminator in a modified DNA sequencing reaction. nih.gov By competing the incorporation of ddCTP against a nucleotide analog, researchers can calculate the frequency of mispairing events at specific sites in a DNA template. nih.gov

Furthermore, structural studies of DNA polymerases in complex with a DNA template and an incoming ddCTP have provided high-resolution snapshots of the enzyme's active site during nucleotide selection. acs.org These crystal structures reveal the critical interactions between the polymerase, the template strand, and the incoming nucleotide that ensure correct base pairing. acs.org For example, studies with DNA polymerase β have used a ddCTP-trapped complex to perform molecular dynamics simulations, identifying key amino acid residues that contribute to the fidelity of replication by destabilizing mismatched base pairs. acs.org These investigations are crucial for understanding how cells prevent mutations and maintain genome integrity, and how imbalances in nucleotide pools can threaten genomic stability. nih.govnih.gov

Q & A

Q. What is the mechanistic role of ddCTP in Sanger DNA sequencing, and how is its concentration optimized for chain termination?

ddCTP acts as a chain-terminating nucleotide by lacking the 3'-OH group required for phosphodiester bond formation. In Sanger sequencing, its incorporation halts DNA synthesis, generating fragments for size-based analysis. Optimal concentration (e.g., 100–110 mM) and dNTP:ddCTP ratios are critical to balance termination efficiency and read length. Lower ratios favor longer fragments, while higher ratios improve termination for shorter templates .

Q. How does ddCTP inhibit HIV-1 reverse transcriptase (RT) in antiviral studies?

As a dideoxycytidine analog, ddCTP competes with endogenous dCTP for incorporation into viral DNA. Its lack of 3'-OH prevents further elongation, stalling RT and reducing viral replication. Methodologically, researchers use kinetic assays (e.g., IC50 measurements) and structural analyses (e.g., RT-ddCTP co-crystallization) to study inhibition mechanisms .

Q. What quality control parameters ensure ddCTP stability in experimental workflows?

Key parameters include:

  • Purity : ≥98% (HPLC-validated) to minimize off-target incorporation.
  • Storage : -20°C in neutral pH (7.5±0.5) to prevent degradation.
  • Short-term stability : ≤1 week at room temperature for routine use .

Advanced Research Questions

Q. How can dNTP:ddCTP ratios be optimized for mutation screening in short DNA templates (200–300 bp)?

For fragments <400 bp, standard sequencing kits often produce run-off products due to insufficient termination. Incremental ddCTP addition (e.g., 10–20% increase) enhances termination efficiency while maintaining fragment resolution. Validation via capillary electrophoresis or gel densitometry is recommended to confirm yield improvements .

Q. What experimental strategies resolve contradictions in ddCTP occupancy between "open" and "closed" DNA polymerase crystal structures?

Crystallization conditions critically influence ddCTP binding. The "closed" conformation (high occupancy) is stabilized by immediate data collection post-crystallization, while "open" forms (low occupancy) result from ddCTP depletion during prolonged incubation. Researchers should:

  • Use fresh ddCTP-supplemented solutions.
  • Validate occupancy via electron density maps and thermal stability assays .

Q. How does ddCTP substitution in DPE-PCR eliminate microbial detection signals?

Substituting dCTP with ddCTP blocks Oligo 1 extension, preventing non-specific amplification of microbial DNA. This method requires:

  • Validation with sterile controls (e.g., human serum).
  • Parallel reactions with/without ddCTP to confirm signal elimination .

Q. What methodological considerations apply to ddCTP-based RNA structure probing using SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension)?

SHAPE relies on ddCTP-terminated sequencing ladders to map RNA flexibility. Key steps include:

  • Primer design : Ensure complementarity to template regions of interest.
  • Termination efficiency : Optimize ddCTP concentration to avoid run-off artifacts.
  • Data normalization : Use capillary electrophoresis and software tools (e.g., MLE algorithms) for peak analysis .

Q. How are near-infrared (NIR) dye-labeled ddCTP analogs used in high-throughput sequencing?

NIR-ddCTP enables multiplexed detection via spectral resolution. Methodological steps:

  • Labeling validation : Confirm dye conjugation via mass spectrometry.
  • Signal calibration : Adjust laser intensity and detector sensitivity to minimize background noise.
  • Lifetime analysis : Use time-resolved fluorescence to distinguish dye signatures .

Q. What integrative approaches combine molecular dynamics (MD) simulations and crystallography to study ddCTP-DNA polymerase interactions?

MD simulations (e.g., 10-ns trajectories) model ddCTP’s binding kinetics, while crystallography provides static snapshots. Researchers should:

  • Align simulation results with crystallographic occupancy data.
  • Validate hydrogen-bonding networks between ddCTP and polymerase active sites.
  • Compare wild-type vs. mutant polymerases to identify resistance mechanisms .

Q. How can ddCTP be utilized in transcriptome-wide RNA structure studies with temporal resolution?

Time-resolved RNA probing involves:

  • 2'-NH2-dCyd labeling : React RNA with electrophilic probes (e.g., isoS-N3).
  • Termination ladders : Use ddCTP/ddGTP in primer extension to map modification sites.
  • Quantitative analysis : Normalize data against untreated controls and kinetic models .

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